An In-depth Technical Guide to 5-Methoxyisoindolin-1-one (CAS 22246-66-8): A Key Synthetic Intermediate
An In-depth Technical Guide to 5-Methoxyisoindolin-1-one (CAS 22246-66-8): A Key Synthetic Intermediate
Introduction: The Isoindolinone Scaffold and the Role of 5-Methoxyisoindolin-1-one
The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Molecules incorporating this moiety have demonstrated utility as anticancer, anti-inflammatory, antiviral, and neuro-modulatory agents.[2] 5-Methoxyisoindolin-1-one (CAS: 22246-66-8) emerges as a crucial intermediate in this field, providing a versatile building block for the synthesis of more complex, biologically active molecules.[1][3] The strategic placement of the methoxy group at the 5-position not only influences the electronic properties of the aromatic ring but also offers a handle for further functionalization, making it a compound of significant interest to researchers in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of its properties, a robust protocol for its synthesis, detailed analytical characterization, and a discussion of its potential in the development of novel therapeutics.
Section 1: Core Physicochemical and Safety Properties
Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in experimental design. The key characteristics of 5-Methoxyisoindolin-1-one are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 22246-66-8 | |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | 5-methoxy-2,3-dihydroisoindol-1-one | |
| Synonyms | 5-methoxy-1-isoindolinone | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 160-161 °C | |
| Boiling Point | 428 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in ethanol, methanol, chloroform, diethyl ether | [3] |
| Storage | Store at room temperature, sealed in a dry environment | |
| InChI Key | VVXUPZRABQQCKL-UHFFFAOYSA-N |
Safety and Handling Profile
As with any laboratory chemical, proper handling is essential. 5-Methoxyisoindolin-1-one is classified with the GHS07 pictogram, indicating it can be harmful.
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Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Section 2: Synthesis and Mechanistic Rationale
While specific peer-reviewed syntheses for 5-Methoxyisoindolin-1-one are not extensively detailed, a robust and logical pathway can be constructed from established methodologies for related phthalides and their conversion to isoindolinones. The proposed synthesis begins with 4-methoxy-2-methylbenzoic acid, a readily available starting material.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Methoxyisoindolin-1-one.
Protocol: Synthesis of 5-Methoxyisoindolin-1-one
This protocol is a self-validating system. The success of Step 1 can be confirmed by the disappearance of the methyl proton signal and the appearance of a benzylic bromide signal in ¹H NMR. The final product in Step 2 is validated by the appearance of the characteristic lactam N-H signal and mass spectrometry confirmation of the correct molecular weight.
Step 1: Benzylic Bromination of 4-Methoxy-2-methylbenzoic acid
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Rationale: The first step involves a free-radical bromination at the benzylic position, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the reaction.
-
Methodology:
-
To a solution of 4-methoxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
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Reflux the mixture under inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-4-methoxybenzoic acid, which can be used in the next step without further purification.
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Step 2: Ammonolysis and Intramolecular Cyclization
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Rationale: The benzylic bromide is a good electrophile. Nucleophilic substitution with ammonia, followed by an intramolecular cyclization where the newly formed amine attacks the carboxylic acid carbonyl, forms the stable five-membered lactam ring. Using aqueous ammonia provides both the nucleophile and the basic conditions to facilitate the reaction.
-
Methodology:
-
Dissolve the crude 2-(bromomethyl)-4-methoxybenzoic acid from the previous step in a suitable solvent like Tetrahydrofuran (THF).
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Add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5-10 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the THF under reduced pressure.
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The resulting aqueous solution may precipitate the product. If not, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford 5-Methoxyisoindolin-1-one as a solid.
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Section 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methoxy, and amide protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR will show nine distinct signals, including the characteristic lactam carbonyl carbon at the downfield end of the spectrum.[4][5]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.70 | d | 1H | H-7 |
| Aromatic | ~7.05 | d | 1H | H-4 |
| Aromatic | ~6.95 | dd | 1H | H-6 |
| Methylene | ~4.45 | s | 2H | -CH₂- |
| Methoxy | ~3.85 | s | 3H | -OCH₃ |
| Amide | ~6.5-7.5 | br s | 1H | -NH- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~170.0 | C=O (C-1) |
| Aromatic | ~162.0 | C-OCH₃ (C-5) |
| Aromatic | ~145.0 | C-3a |
| Aromatic | ~126.0 | C-7a |
| Aromatic | ~125.0 | C-7 |
| Aromatic | ~115.0 | C-6 |
| Aromatic | ~108.0 | C-4 |
| Methoxy | ~55.7 | -OCH₃ |
| Methylene | ~46.0 | -CH₂- (C-3) |
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
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Rationale: Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight (163).[6][7]
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Expected Fragmentation:
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Molecular Ion (M⁺˙): m/z = 163
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Loss of H˙: [M-1]⁺ at m/z = 162
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Loss of CO (decarbonylation): [M-28]⁺˙ at m/z = 135
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Loss of OCH₃˙ (methoxy radical): [M-31]⁺ at m/z = 132
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Section 4: Biological and Pharmacological Context
While 5-Methoxyisoindolin-1-one is primarily documented as a synthetic intermediate, its core structure is of high pharmacological relevance.[1] The isoindolinone scaffold is a key pharmacophore in drugs targeting a variety of diseases. The true value of this compound lies in its potential as a precursor for novel drug candidates.
Caption: Potential therapeutic areas accessible from 5-Methoxyisoindolin-1-one.
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Anticancer Potential: Many isoindolinone derivatives exhibit potent anticancer activity. For instance, they form the core of molecules designed to inhibit the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[2] Derivatives of 5-methoxyindole have also shown significant antiproliferative activity.[2] This suggests that elaboration of the 5-Methoxyisoindolin-1-one scaffold could yield novel oncology drug candidates.
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Central Nervous System (CNS) Applications: The isoquinolin-1(2H)-one and isoindolin-1-one scaffolds have been explored for their activity on CNS targets. Notably, derivatives have been identified as potent and selective positive ago-allosteric modulators (PAAMs) of the serotonin 5-HT₂C receptor, a target for treating obesity and other psychiatric disorders.[8] The presence of a methoxy group on the aromatic ring is a common feature in many CNS-active compounds, including psychedelics like 5-MeO-DMT, which act on serotonergic systems.[9] This structural similarity suggests that derivatives of 5-Methoxyisoindolin-1-one could be promising leads for new neurological drugs.
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Anti-inflammatory and Antiviral Activity: The isoindolinone framework is present in compounds with reported anti-inflammatory and antiviral (including against RSV and HIV) properties.[2] This broad bioactivity underscores the versatility of the scaffold and the potential for discovering new agents in these therapeutic areas through modification of the core structure provided by 5-Methoxyisoindolin-1-one.
Conclusion
5-Methoxyisoindolin-1-one is more than a simple chemical; it is a gateway to a rich area of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. While direct biological activity for this specific compound is not the primary focus, its structural relationship to a vast array of potent therapeutic agents marks it as a high-value intermediate. For researchers and drug development professionals, 5-Methoxyisoindolin-1-one represents a strategic starting point for the rational design and synthesis of next-generation therapeutics targeting cancer, neurological disorders, and infectious diseases. The protocols and data presented in this guide offer a solid foundation for leveraging its synthetic potential.
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